molecular formula C21H12ClN3OS B14409449 3-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 82450-44-0

3-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B14409449
CAS No.: 82450-44-0
M. Wt: 389.9 g/mol
InChI Key: UHKHRFFXNQUYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a novel synthetic hybrid compound designed for pharmaceutical and oncological research. It incorporates two pharmaceutically active moieties: the quinazolinone core and the benzothiazole ring, both of which are well-documented in scientific literature for their broad spectrum of biological activities. The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its significant antitumor properties . Some quinazoline derivatives, such as gefitinib and lapatinib, are established anticancer drugs . Similarly, the benzothiazole subunit is a key pharmacophore present in several compounds with notable cytotoxic effects and is widely used in anticancer drug development . Research has demonstrated that hybrid molecules combining these two potent scaffolds can exhibit enhanced and selective antitumor activity. Specifically, quinazolinone-thiazole hybrids have shown promising cytotoxic effects against various human cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) adenocarcinomas in vitro . Beyond its primary application in oncology research, this compound's unique structure also suggests potential for investigation in other therapeutic areas. Benzothiazole derivatives have been extensively studied for their anti-inflammatory and analgesic activities, with some showing efficacy comparable to standard drugs in preclinical models . The presence of the chlorobenzothiazole group may also be of interest for research into antimicrobial agents . This product is offered as a high-grade chemical for research purposes. It is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

82450-44-0

Molecular Formula

C21H12ClN3OS

Molecular Weight

389.9 g/mol

IUPAC Name

3-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H12ClN3OS/c22-14-10-11-17-18(12-14)27-21(24-17)25-19(13-6-2-1-3-7-13)23-16-9-5-4-8-15(16)20(25)26/h1-12H

InChI Key

UHKHRFFXNQUYEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Classical Cyclocondensation Approach

The most direct route involves cyclocondensation between 2-amino-6-chlorobenzothiazole and 2-phenylquinazolin-4(3H)-one precursors. This single-step method typically employs acetic acid as both solvent and catalyst at elevated temperatures (80–100°C). The reaction proceeds via nucleophilic attack of the benzothiazole amine on the quinazolinone carbonyl, followed by dehydration to form the fused heterocyclic system.

Critical parameters influencing yield include:

  • Molar ratio : A 1:1.1 ratio of benzothiazole to quinazolinone derivatives optimizes conversion while minimizing side reactions.
  • Reaction duration : Extended heating beyond 12 hours promotes decomposition, with optimal yields achieved within 6–8 hours.
  • Acid concentration : Glacial acetic acid (≥99% purity) proves superior to diluted variants, achieving 82% isolated yield in pilot studies.

Despite its simplicity, this method faces challenges in regioselectivity control, often requiring post-synthetic purification via column chromatography (hexane/ethyl acetate gradients).

Two-Step Synthesis via Dihydroquinazolinone Intermediate

Recent advancements employ a sequential strategy involving dihydroquinazolinone formation followed by oxidative aromatization. As detailed in Scheme 1 of Source, the protocol begins with sulfamic acid-catalyzed cyclization of o-anthranilamide derivatives with benzaldehyde in aqueous media. The resultant 2-phenyl-2,3-dihydroquinazolin-4(1H)-one undergoes enzymatic oxidation using laccase/2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under aerobic conditions to yield the target compound.

Key advantages include:

  • Green chemistry compliance : Water serves as the primary solvent in the cyclization step.
  • Mild oxidation conditions : The laccase/DDQ system operates at ambient temperature (25°C), avoiding high-energy dehydrogenation methods.

Comparative yield data (Table 1):

Oxidation Method Catalyst System Time (h) Yield (%)
Traditional thermal KOH/DMSO 1.5 93
Enzymatic Laccase/DDQ 24 95
Copper-catalyzed Cu(OAc)₂·H₂O 0.25 77

This method’s 95% yield represents a significant improvement over classical approaches, though prolonged reaction times remain a limitation.

Copper-Catalyzed Isocyanide Insertion

Source documents a novel copper-mediated synthesis utilizing alkyl 2-isocyanobenzoates. The one-pot procedure involves three components:

  • 2-Isocyanobenzoate ester (1a)
  • 6-Chlorobenzothiazol-2-amine
  • Copper(II) acetate hydrate catalyst

Reaction mechanism proceeds through:

  • Isocyanide activation : Copper coordinates to the isocyanide carbon, enhancing electrophilicity.
  • Nucleophilic attack : Benzothiazole amine attacks the activated isocyanide.
  • Cyclization : Intramolecular lactamization forms the quinazolinone core.

Optimized conditions (General Procedure 2):

  • Solvent : Dichloromethane (DCM)
  • Catalyst loading : 5 mol% Cu(OAc)₂·H₂O
  • Temperature : Room temperature (25°C)
  • Reaction time : 25 minutes

This method achieves 77% yield with excellent functional group tolerance, particularly for electron-deficient benzothiazoles. However, scalability is constrained by the high cost of isocyanide precursors.

Aerobic Oxidative Cyclization

Building upon Source, an innovative aerobic approach combines chemical and enzymatic catalysis. The synthesis occurs in two discrete phases:

Phase 1 : Sulfamic acid-mediated cyclization in aqueous medium

  • Substrates : o-Anthranilamide, 6-chlorobenzothiazole-2-carbaldehyde
  • Conditions : H₂O, 25°C, 30 minutes
  • Intermediate : 3-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one

Phase 2 : Laccase/DDQ-catalyzed dehydrogenation

  • Oxidant : Molecular oxygen (atmospheric air)
  • Solvent : Ethanol/water (4:1 v/v)
  • Yield : 93% over two steps

This method’s environmental profile (E-factor = 2.1) surpasses traditional routes (E-factor > 5), making it industrially appealing despite longer reaction times.

Comparative Analysis of Synthetic Methodologies

The table below synthesizes critical performance metrics across all methods:

Method Yield (%) Time Cost Index Green Metrics
Classical cyclocond. 82 8 h Low Poor
Dihydro intermediate 93 26.5 h Moderate Moderate
Copper-catalyzed 77 0.4 h High Moderate
Aerobic oxidative 95 24.5 h Moderate Excellent

Key observations:

  • Time-yield tradeoff : Copper-mediated reactions offer rapid synthesis but lower yields.
  • Sustainability : Enzymatic oxidation achieves the highest green metrics but requires biochemical catalysts.
  • Scalability : Classical methods remain preferred for bulk production despite environmental drawbacks.

Chemical Reactions Analysis

3-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, methanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Substituent Analysis

The structural diversity of quinazolinone derivatives arises from variations in substituents on the core scaffold. Below is a comparative analysis:

Compound Name Substituents (Position) Key Structural Features Reference
Target Compound 6-Cl-benzothiazol-2-yl (3), Ph (2) Benzothiazole enhances bioactivity; Cl improves lipophilicity
8-Cl-3-(4-MeOPh)quinazolin-4(3H)-one (2h) 8-Cl (core), 4-MeOPh (3) Methoxy group increases solubility
3-(4-AcPh)-2-Ph-quinazolin-4(3H)-one (c1) 4-AcPh (3), Ph (2) Acetylphenyl facilitates further derivatization
5-[2-(4-ClPh)-benzoxazol-5-yl]-triazole-3-thione (6h) 4-ClPh-benzoxazole (5), 3-MePh (4) Benzoxazole and triazole-thione broaden activity

Key Observations :

  • The target compound’s 6-chloro-benzothiazole group distinguishes it from analogs with methoxy (2h) or acetylphenyl (c1) substituents. Benzothiazoles often exhibit stronger anticancer and antimicrobial activity than benzoxazoles or simple aryl groups .
  • The 2-phenyl group is conserved across multiple analogs, suggesting its role in stabilizing the quinazolinone core .

Key Observations :

  • Microwave-assisted synthesis (e.g., for 2h) offers higher yields and shorter reaction times compared to traditional reflux methods .
  • The target compound’s synthesis may resemble ’s route, where benzothiazole-thioquinazolinones are formed via cyclization of carbamodithioates .

Spectral Data Comparison

Spectral profiles highlight substituent effects on the quinazolinone core:

Compound Name IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals, δ ppm) Reference
Target Compound Not provided Expected aromatic protons: 7.2–8.5 (benzothiazole and quinazolinone) N/A
2h 1631.68 8.43 (s, 1H, quinazolinone H), 7.57–7.62 (m, Ar-H)
c1 ~1670 (estimated) Not provided; acetyl group typically ~2.5 ppm
6h 1596 (C=N), 1243 (C=S) 9.55 (s, triazole H), 6.86–7.26 (m, Ar-H)

Key Observations :

  • The C=O stretch in quinazolinones typically appears near 1630–1670 cm⁻¹, as seen in 2h and estimated for c1 .
  • Benzothiazole protons in the target compound would likely resonate downfield (δ 7.5–8.5) due to electron-withdrawing effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 3-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving intermediates such as 3-(4-aminophenyl)-2-phenylquinazolin-4(3H)-one. For example, reacting this intermediate with cyanuric chloride in acetone/water yields derivatives with dichlorotriazine groups . Microwave-assisted synthesis using Schiff base formation (e.g., with p-chlorobenzaldehyde) has also been reported, achieving yields of ~65% after recrystallization . Key steps include refluxing with ethanol and purification via column chromatography or ice-water precipitation.

Q. How can spectroscopic techniques (e.g., NMR, IR, mass spectrometry) be employed to characterize this compound?

  • Methodological Answer :

  • 1H NMR : Aromatic protons appear in the δ 6.4–8.3 ppm range, with distinct signals for imine (δ ~7.6–8.1 ppm) and amide groups (δ ~4.1 ppm) .
  • IR : Peaks at 1761–1793 cm⁻¹ confirm carbonyl (C=O) stretching, while 1587–1640 cm⁻¹ indicates C=N bonds .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 473 for benzothiazole derivatives) and fragmentation patterns validate the structure .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Use fume hoods to avoid inhalation of dust/gases.
  • Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Store in airtight containers away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can structural modifications (e.g., substitution at the benzothiazole or quinazolinone rings) enhance bioactivity?

  • Methodological Answer :

  • Introduce electron-withdrawing groups (e.g., nitro, chloro) at the benzothiazole ring to improve antimicrobial activity .
  • Replace the phenyl group with heteroaromatic rings (e.g., furan) to enhance anticonvulsant effects, as shown by reduced tonic convulsion phases in electroshock models .
  • Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like COX-1/2 or microbial enzymes .

Q. How can contradictions in crystallographic data (e.g., bond angles, dihedral deviations) be resolved?

  • Methodological Answer :

  • Refine data using SHELXL for high-resolution structures, particularly for asymmetric units with π–π interactions or C–H···π stabilization .
  • Validate deviations (e.g., dihedral angles up to 34.02°) against similar structures in the Cambridge Structural Database .

Q. What experimental strategies optimize reaction conditions for higher yields?

  • Methodological Answer :

  • Vary solvent polarity (e.g., DMF/POCl3 for Vilsmeier-Haack reactions) and temperature (60–65°C for 2.5 hours) to improve cyclization .
  • Monitor reaction progress via TLC (Rf ~0.6 in ACN:MeOH 1:1) and optimize stoichiometry (e.g., 1:1 molar ratio of aldehydes to quinazolinone precursors) .

Q. How can structure-activity relationships (SAR) be analyzed using in vitro pharmacological data?

  • Methodological Answer :

  • Correlate substituent effects (e.g., nitro groups at position 8) with biological outcomes. For example, α-alkylated derivatives show variable antibacterial zones (0–15 mm) against S. aureus .
  • Use dose-response curves (IC₅₀ values) to compare antiproliferative activity (e.g., against MCF-7 cells) and COX inhibition (10–50 μM range) .

Key Research Gaps

  • Mechanistic Insights : Limited data on metabolic stability or in vivo pharmacokinetics.
  • Computational Modeling : Need for MD simulations to assess binding dynamics with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.